N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide
N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide
Brand Name:
Vulcanchem
CAS No.:
429648-48-6
VCID:
VC0462081
InChI:
InChI=1S/C16H14FN5O2/c1-24-14-7-5-11(6-8-14)16-19-21-22(20-16)10-15(23)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,23)
SMILES:
COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F
Molecular Formula:
C16H14FN5O2
Molecular Weight:
327.31g/mol
N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide
CAS No.: 429648-48-6
Main Products
VCID: VC0462081
Molecular Formula: C16H14FN5O2
Molecular Weight: 327.31g/mol
CAS No. | 429648-48-6 |
---|---|
Product Name | N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide |
Molecular Formula | C16H14FN5O2 |
Molecular Weight | 327.31g/mol |
IUPAC Name | N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide |
Standard InChI | InChI=1S/C16H14FN5O2/c1-24-14-7-5-11(6-8-14)16-19-21-22(20-16)10-15(23)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,23) |
Standard InChIKey | YAPQXTVXDAYNMD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)F |
PubChem Compound | 771137 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume